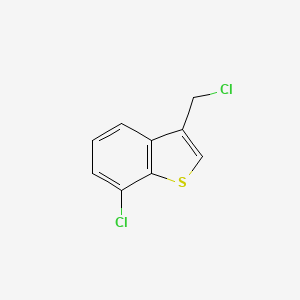![molecular formula C5H2Cl3N3O B13031948 (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a pyrimidine ring substituted with three chlorine atoms and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other groups, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxylamine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce different nitrogen-containing compounds .
Scientific Research Applications
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in these interactions are still being studied, but they are believed to include the formation of reactive intermediates that can modify biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of (NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine.
2,4,5,6-Tetrachloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4,6-Trichloropyrimidin-5-amine: A related compound with an amine group instead of a hydroxylamine group.
Properties
Molecular Formula |
C5H2Cl3N3O |
|---|---|
Molecular Weight |
226.44 g/mol |
IUPAC Name |
(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H2Cl3N3O/c6-3-2(1-9-12)4(7)11-5(8)10-3/h1,12H/b9-1+ |
InChI Key |
PDCZSIXGSITVMN-XLUWADSXSA-N |
Isomeric SMILES |
C(=N/O)\C1=C(N=C(N=C1Cl)Cl)Cl |
Canonical SMILES |
C(=NO)C1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


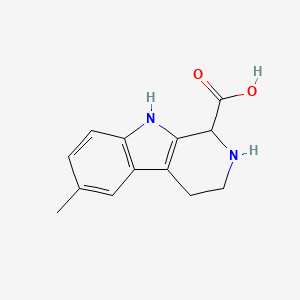
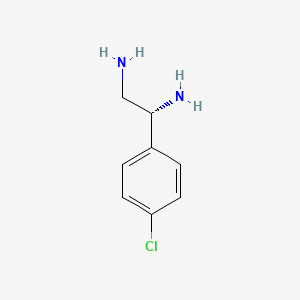
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
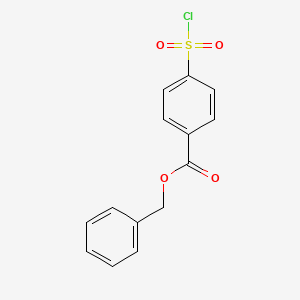
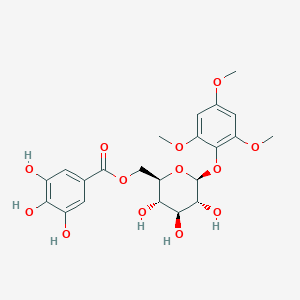



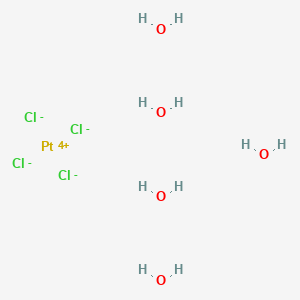


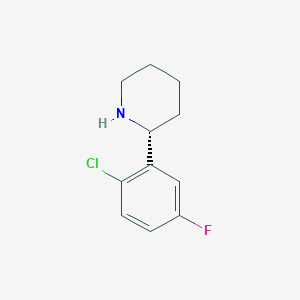
![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
